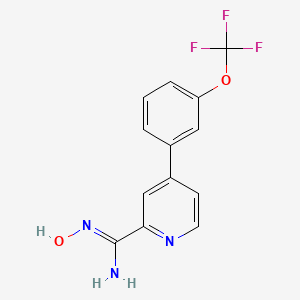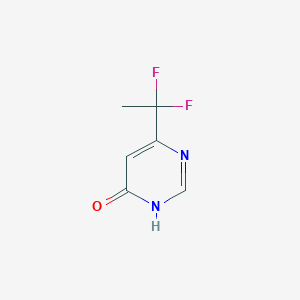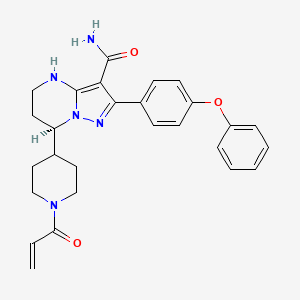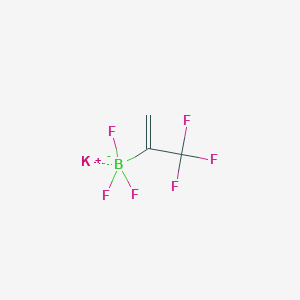
1-(4-Aminophenyl)-3-cyclopentylurea
概要
説明
The compound “1-(4-Aminophenyl)-3-cyclopentylurea” likely contains an aminophenyl group and a cyclopentylurea group. Aminophenyl compounds are derivatives of phenylamine, which is an organic compound with a phenyl functional group attached to an amino group . Cyclopentylurea is a type of urea containing a cyclopentane moiety .
Synthesis Analysis
While specific synthesis methods for “1-(4-Aminophenyl)-3-cyclopentylurea” are not available, similar compounds are often synthesized through condensation reactions . For example, a solvent-free microwave-assisted four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles bearing a 4-aminophenyl substituent was studied by condensation of p-phenylenediamine, aryl diketone, benzaldehyde derivatives .Chemical Reactions Analysis
The chemical reactions involving “1-(4-Aminophenyl)-3-cyclopentylurea” would depend on the specific conditions and reactants present. For instance, Schiff-base condensation reactions have proven to be an effective fabrication route for similar materials .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Aminophenyl)-3-cyclopentylurea” would depend on its specific structure. Similar compounds, such as 4-Aminophenyl, have been reported to have properties like being a white solid, having a floral odor, and being slightly soluble in cold water .科学的研究の応用
Antitumor Activity
Research indicates that compounds related to 1-(4-Aminophenyl)-3-cyclopentylurea, specifically 2-(4-Aminophenyl)benzothiazoles, exhibit potent antitumor properties. These compounds have been observed to induce cytochrome P450 1A1 activity, essential for their antitumor effect, and form DNA adducts in sensitive tumor cells. The generation of these adducts is a crucial mechanism by which these compounds exert their antitumor effects, as evidenced by studies in vitro and in vivo, particularly in breast and ovarian cancer models (Leong et al., 2003).
Synthetic Methodologies
The development of new synthetic methodologies for compounds structurally related to 1-(4-Aminophenyl)-3-cyclopentylurea is of significant interest. For instance, the synthesis of 3-(4-aminophenyl)cyclopropane-1,1,2,2-tetracarbonitrile, an important intermediate in the synthesis of NVP-BEZ-235 derivatives, highlights the ongoing efforts to streamline the production of such compounds. This specific synthesis involves a rapid method starting from commercially available 4-nitrobenzaldehyde, demonstrating the active pursuit of efficient synthetic routes for related compounds (Hou et al., 2016).
Prodrug Development for Enhanced Drug Properties
The design of prodrugs for compounds related to 1-(4-Aminophenyl)-3-cyclopentylurea, such as 2-(4-aminophenyl)benzothiazoles, is a strategic approach to overcoming the challenges posed by the lipophilicity of these compounds. Prodrugs like the lysylamide of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole have shown to significantly improve water solubility, stability, and bioavailability. This approach not only enhances the drug-like properties of these compounds but also demonstrates the potential for clinical evaluation due to their quantitatively rapid reversion to the parent compound in vivo, as well as their sustained plasma concentrations capable of exerting cytotoxic effects against various cancer cell lines (Bradshaw et al., 2002).
Mechanochromic Effects in Material Science
Recent studies have also revealed that compounds like 4-Aminophenyl disulfide, structurally related to 1-(4-Aminophenyl)-3-cyclopentylurea, exhibit mechanochromic effects when used as hardeners in epoxy networks. This fascinating property is attributed to the formation of an intermediate radical species upon mechanical damage, which has been confirmed through theoretical studies. This discovery opens up new avenues for the application of such compounds in the development of self-reporting materials for damage detection in advanced material composites (Luzuriaga et al., 2016).
作用機序
Safety and Hazards
将来の方向性
The future directions for “1-(4-Aminophenyl)-3-cyclopentylurea” would depend on its specific applications. For example, covalent organic frameworks, a new type of porous materials, have been widely developed in the field of environmental remediation due to their advantages of easy modification and high specific surface area .
特性
IUPAC Name |
1-(4-aminophenyl)-3-cyclopentylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c13-9-5-7-11(8-6-9)15-12(16)14-10-3-1-2-4-10/h5-8,10H,1-4,13H2,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVTZIGNCXJMHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenyl)-3-cyclopentylurea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1,6-diphenyl-](/img/structure/B1461180.png)
![1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B1461182.png)
![6,7,8,9-tetrahydro-3H-pyrimido[4,5-d]azepin-4(5H)-one](/img/structure/B1461185.png)
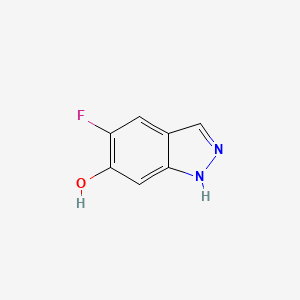
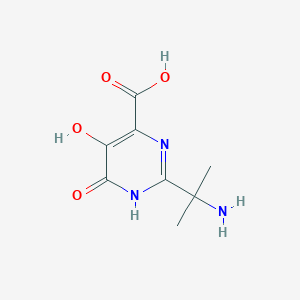
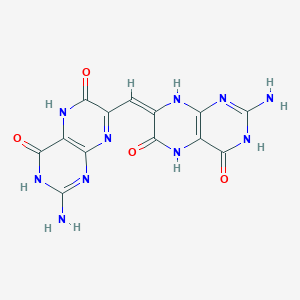
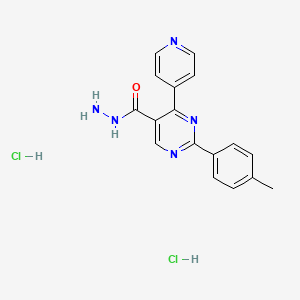

![1-(2,3-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1461192.png)
